N-(4-chlorophenyl)-2-(quinoxalin-6-yloxy)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(quinoxalin-6-yloxy)acetamide is a chemical compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(quinoxalin-6-yloxy)acetamide typically involves the reaction of 4-chloroaniline with 2-(quinoxalin-6-yloxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(quinoxalin-6-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(quinoxalin-6-yloxy)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the corrosion of mild steel by forming a protective film on the metal surface . This action is attributed to the adsorption of the compound onto the metal surface, which reduces the rate of anodic and cathodic reactions.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(quinoxalin-6-yloxy)acetamide can be compared with other quinoxaline derivatives, such as:
1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Similar in structure but with a pyrazole ring.
1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one: Contains a methoxy group on the phenyl ring.
Properties
Molecular Formula |
C16H12ClN3O2 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-quinoxalin-6-yloxyacetamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-1-3-12(4-2-11)20-16(21)10-22-13-5-6-14-15(9-13)19-8-7-18-14/h1-9H,10H2,(H,20,21) |
InChI Key |
PQDXHCRXHDTDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC3=NC=CN=C3C=C2)Cl |
Origin of Product |
United States |
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